REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=1)([OH:8])[C:4]([F:7])([F:6])[F:5].C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH2:15][C:11]1[CH:10]=[C:9]([C:3]([OH:8])([C:2]([F:1])([F:18])[F:19])[C:4]([F:5])([F:6])[F:7])[CH:14]=[CH:13][CH:12]=1 |f:1.2|
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Name
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|
Quantity
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6 g
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Type
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reactant
|
Smiles
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FC(C(C(F)(F)F)(O)C1=CC(=CC=C1)[N+](=O)[O-])(F)F
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
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C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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600 mg
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Type
|
catalyst
|
Smiles
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[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
|
Type
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TEMPERATURE
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Details
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at reflux for 5 min
|
Duration
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5 min
|
Type
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CUSTOM
|
Details
|
The Pd catalyst was removed via filtration through Celite
|
Type
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CUSTOM
|
Details
|
The combined filtrate was evaporated to dryness
|
Type
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WASH
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Details
|
the residue was washed with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C(C(F)(F)F)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |